molecular formula C41H30O2 B11962081 3-(4-Ethylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

3-(4-Ethylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

Cat. No.: B11962081
M. Wt: 554.7 g/mol
InChI Key: BEQMXZFWZQUSBC-YLHCSOALSA-N
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Description

3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzylidene group attached to an isobenzofuranone core, with multiple phenyl groups enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with tetraphenylcyclopentadienone under basic conditions, followed by cyclization and oxidation steps to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives .

Scientific Research Applications

3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one stands out due to its unique structural features, which confer enhanced stability and reactivity. Its multiple phenyl groups and the isobenzofuranone core make it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C41H30O2

Molecular Weight

554.7 g/mol

IUPAC Name

(3Z)-3-[(4-ethylphenyl)methylidene]-4,5,6,7-tetraphenyl-2-benzofuran-1-one

InChI

InChI=1S/C41H30O2/c1-2-28-23-25-29(26-24-28)27-34-39-37(32-19-11-5-12-20-32)35(30-15-7-3-8-16-30)36(31-17-9-4-10-18-31)38(40(39)41(42)43-34)33-21-13-6-14-22-33/h3-27H,2H2,1H3/b34-27-

InChI Key

BEQMXZFWZQUSBC-YLHCSOALSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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